Home > Products > Screening Compounds P75300 > 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide - 392289-64-4

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Catalog Number: EVT-2811018
CAS Number: 392289-64-4
Molecular Formula: C28H21BrN4O
Molecular Weight: 509.407
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, denoted as (S)-17b, is a potent inhibitor of human class I histone deacetylase (HDAC) isoforms. [] It shows strong in vitro activity against these HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] The compound increases intracellular acetyl-histone H3 and P21 levels, leading to G1 cell cycle arrest and apoptosis. [] (S)-17b also exhibits excellent in vivo antitumor activity in SKM-1 xenograft models and has a favorable pharmacokinetic profile in mice and rats. []

Relevance: Although (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide differs significantly in structure from 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide, both compounds share the central benzamide core and are investigated for their anticancer properties. []

-[amino]-N-(3,5-dimethylphenyl)acetamide

Compound Description: 2-[amino]-N-(3,5-dimethylphenyl)acetamide, specifically compound 7l in the study, is part of a series of 2-[amino]-N-(un/substituted-phenyl)acetamides synthesized and evaluated for their antimicrobial and antifungal properties. [] This specific compound demonstrated good antimicrobial potential with a low hemolytic activity. []

Relevance: Like 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide, 2-[amino]-N-(3,5-dimethylphenyl)acetamide contains a substituted phenyl ring attached to an amide nitrogen. [] This structural similarity, despite belonging to different chemical classes, highlights the recurring use of substituted benzamides in drug development for diverse biological targets. []

N-[2-(4-Bromobenzoyl)benzofuran-3-yl]acrylamide (BBFA)

Compound Description: N-[2-(4-Bromobenzoyl)benzofuran-3-yl]acrylamide (BBFA) is a novel benzofuran-based acrylamide monomer synthesized for potential applications in medicine and industry. [] It contains a benzofuran ring system substituted with a 4-bromobenzoyl group at position 2 and an acrylamide moiety at position 3. [] The compound was characterized using various spectroscopic techniques (NMR, FTIR, and UV-Vis) and computational methods (DFT). []

Relevance: While structurally distinct from 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide, both BBFA and the target compound share a common structural motif: the presence of a brominated aromatic ring. [] This shared feature, along with their benzamide and amide functionalities, highlights their potential as building blocks for various biologically active compounds. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, was synthesized to investigate their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase (AChE). [] These compounds feature a benzodioxin moiety linked to a sulfonamide group, followed by an acetamide unit bearing various substituted phenyl rings. [] Many of these compounds displayed substantial inhibitory activity against yeast α-glucosidase, with weaker activity against AChE. []

Relevance: Both 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide share the characteristic of having a substituted phenyl ring connected to the amide nitrogen. [] This structural similarity, despite belonging to different chemical classes, emphasizes the importance of this motif in drug design and the potential for modulation of biological activity through variations in the substituents on the phenyl ring. []

5-Amino-4-(2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This compound serves as a key intermediate in the synthesis of twelve N-Mannich bases, which were further evaluated for their in-vitro antioxidant and cytotoxic activities. [] It features a pyrazol-3-one core, substituted with an amino group at position 5 and a hydrazinylidene group linked to a 6-bromo-1,3-benzothiazole moiety at position 4. []

Relevance: Both 5-Amino-4-(2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one and 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide contain a bromine atom attached to an aromatic ring system. [] Although their core structures differ significantly, this shared feature highlights the potential for halogenated aromatic rings in influencing biological activity. []

Properties

CAS Number

392289-64-4

Product Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Molecular Formula

C28H21BrN4O

Molecular Weight

509.407

InChI

InChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33)

InChI Key

GSKLQNKASTZIRB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.